Methyl 3-amino-4-propoxybenzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

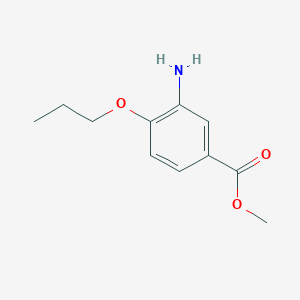

Methyl 3-amino-4-propoxybenzoate is an organic compound with the molecular formula C11H15NO3 It is a derivative of benzoic acid, featuring an amino group at the 3-position and a propoxy group at the 4-position on the benzene ring

准备方法

Synthetic Routes and Reaction Conditions

Methyl 3-amino-4-propoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-4-propoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the alkylation of 3-amino-4-hydroxybenzoic acid with propyl bromide, followed by esterification with methanol

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

化学反应分析

Types of Reactions

Methyl 3-amino-4-propoxybenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amines or alcohols derived from the reduction of the amino or propoxy groups.

Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.

科学研究应用

Pharmacological Applications

2.1 Local Anesthetic Properties

Research has indicated that compounds similar to methyl 3-amino-4-propoxybenzoate may exhibit local anesthetic effects. The structural similarity to known anesthetics suggests that it could interact with sodium channels in nerve cells, blocking pain transmission. Studies on related benzoate compounds have shown promising results in terms of efficacy and reduced toxicity, making them suitable candidates for further exploration as local anesthetics .

2.2 Antimicrobial Activity

this compound has been evaluated for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting that this compound might also possess antibacterial activity. This potential application is particularly relevant in the context of increasing antibiotic resistance, where novel antimicrobial agents are urgently needed .

2.3 Anti-inflammatory Effects

Preliminary studies indicate that this compound may have anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by inflammation, such as arthritis or other autoimmune disorders .

作用机制

The mechanism of action of methyl 3-amino-4-propoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with active site residues, while the propoxy group may enhance lipophilicity, facilitating membrane penetration.

相似化合物的比较

Similar Compounds

Methyl 3-amino-4-methoxybenzoate: Similar structure but with a methoxy group instead of a propoxy group.

Methyl 3-amino-4-ethoxybenzoate: Similar structure but with an ethoxy group instead of a propoxy group.

Methyl 3-amino-4-butoxybenzoate: Similar structure but with a butoxy group instead of a propoxy group.

Uniqueness

Methyl 3-amino-4-propoxybenzoate is unique due to the specific combination of its functional groups. The propoxy group provides a balance between hydrophilicity and lipophilicity, potentially enhancing its bioavailability and interaction with biological targets. This makes it a valuable compound for research and industrial applications.

生物活性

Methyl 3-amino-4-propoxybenzoate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of an amino group and a propoxy substituent on the benzene ring. Its chemical formula is C11H15NO3, and its structure can be represented as follows:

Where R represents the propoxy group.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit lysosomal phospholipases, which play a crucial role in lipid metabolism. This inhibition may lead to altered cellular responses and potential therapeutic effects in conditions like phospholipidosis .

- Local Anesthetic Properties : Studies have shown that derivatives of benzoic acid, including this compound, exhibit local anesthetic effects. These compounds are evaluated through various anesthesia tests, demonstrating their efficacy in blocking nerve conduction .

- Anticancer Potential : Preliminary studies suggest that certain benzoate derivatives could have anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth, although specific data on this compound remains limited .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Local Anesthesia | Moderate | |

| Enzymatic Inhibition | Significant | |

| Anticancer Activity | Potential |

Case Studies and Research Findings

- Local Anesthetic Study : A study conducted on various benzoate compounds indicated that this compound exhibited moderate local anesthetic effects when tested against established standards like tetracaine and pramocaine. The evaluation included surface anesthesia, infiltration anesthesia, and acute toxicity tests. Results showed that the compound had a favorable safety profile with low toxicity .

- Enzymatic Inhibition Research : In vitro assays demonstrated that this compound could inhibit lysosomal phospholipase A2 activity, which is significant in predicting drug-induced phospholipidosis. This finding highlights its potential utility in drug development as a screening tool for assessing toxicity .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-amino-4-propoxybenzoate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step protocols:

- Step 1: Alkylation of 3-amino-4-hydroxybenzoate derivatives with propylating agents (e.g., 1-bromopropane) under basic conditions (K₂CO₃/DMF, 60°C) .

- Step 2: Methyl esterification via acid-catalyzed methanol reflux or diazomethane treatment .

Critical parameters: - Temperature control (e.g., 45°C for triazine coupling steps prevents byproduct formation) .

- Solvent selection (polar aprotic solvents like DMF enhance nucleophilic substitution efficiency) .

- Yield optimization: Reported yields range from 65–85%, with impurities often arising from incomplete alkylation .

Q. How is this compound characterized for purity and structural confirmation?

Methodological Answer:

- HPLC-MS : Quantifies purity (>95% typical for research-grade batches) using C18 columns (acetonitrile/water gradient) .

- ¹H/¹³C NMR : Key signals include:

- TLC monitoring : Hexane/EtOH (1:1) systems (Rf ≈ 0.6) track intermediate steps .

Q. What are the stability considerations for this compound under storage?

Methodological Answer:

- Degradation pathways : Hydrolysis of the ester group in humid environments (accelerated at pH < 4 or >9) .

- Recommended storage : Anhydrous conditions (<5% RH) at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation/esterification be addressed?

Methodological Answer:

- Competitive alkylation : The amino group may compete with the hydroxyl group for propylation. Using bulky bases (e.g., DBU) suppresses N-alkylation .

- Protecting groups : Temporary Boc protection of the amino group ensures exclusive O-propylation (deprotection with TFA/CH₂Cl₂ restores functionality) .

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor O-propylation, while higher temperatures (60°C) risk N-alkylation .

Q. How do contradictory NMR data arise for this compound, and how should they be resolved?

Case Study :

- Observed discrepancy : δ 3.86 ppm (methoxy singlet) in DMSO-d₆ vs. δ 3.92 ppm in CDCl₃ .

- Resolution : Solvent polarity and hydrogen bonding with DMSO deshield methoxy protons. Cross-validate with 2D NMR (HSQC, HMBC) to confirm assignments .

Q. What mechanistic insights explain the compound’s reactivity in triazine-based coupling reactions?

Methodological Answer:

- Triazine intermediates : this compound reacts with chlorotriazines (e.g., 2,4,6-trichlorotriazine) via nucleophilic aromatic substitution.

Q. How can structure-activity relationships (SAR) guide its use in medicinal chemistry?

Methodological Answer:

- Bioisosteric replacements : Swapping propoxy with morpholino or methoxy groups alters solubility and target binding (e.g., sulfonamide derivatives in kinase inhibition) .

- Pharmacophore mapping : The amino group participates in hydrogen bonding with enzyme active sites (e.g., COX-2 inhibition studies) .

属性

IUPAC Name |

methyl 3-amino-4-propoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-3-6-15-10-5-4-8(7-9(10)12)11(13)14-2/h4-5,7H,3,6,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQRGFWGVWRUTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。